molecular formula C19H32O2 B14555510 Methyl octadec-10-en-6-ynoate CAS No. 62203-94-5

Methyl octadec-10-en-6-ynoate

Cat. No.: B14555510
CAS No.: 62203-94-5
M. Wt: 292.5 g/mol
InChI Key: PPSIAGRWNQOBKF-UHFFFAOYSA-N
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Description

Methyl octadec-10-en-6-ynoate is an organic compound belonging to the class of acetylenic fatty acid esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octadec-10-en-6-ynoate typically involves the esterification of the corresponding acetylenic fatty acid. One common method involves the reaction of the acetylenic derivative with mercuric acetate in methanol to form mercury adducts, followed by treatment with acid to remove the mercury groups . Another method involves the use of selenium dioxide and tert-butyl hydroperoxide for the oxidation of acetylenic fatty esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-10-en-6-ynoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl octadec-10-en-6-ynoate has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a model compound in mass spectrometry studies to understand the behavior of acetylenic fatty acid esters . Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

In the field of biology, this compound can be used to investigate the effects of acetylenic fatty acids on cellular processes

Mechanism of Action

The mechanism of action of methyl octadec-10-en-6-ynoate involves its interaction with molecular targets and pathways within cells. The presence of both triple and double bonds allows it to participate in various chemical reactions, potentially affecting cellular functions. For example, its oxidation products can interact with enzymes and other proteins, altering their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its double and triple bonds, which influences its reactivity and the types of products formed during chemical reactions. This distinct structure makes it a valuable compound for studying the effects of acetylenic fatty acids and developing new synthetic methodologies.

Properties

CAS No.

62203-94-5

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-10-en-6-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-12,15-18H2,1-2H3

InChI Key

PPSIAGRWNQOBKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCC#CCCCCC(=O)OC

Origin of Product

United States

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